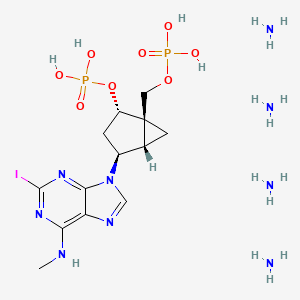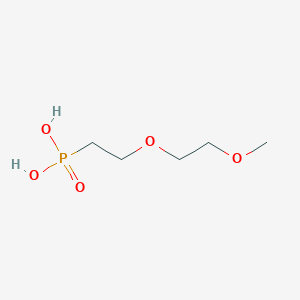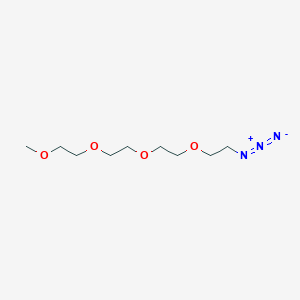
MRS 2500 tetraammonium salt
Übersicht
Beschreibung
MRS 2500 tetraammonium salt is a highly potent and selective antagonist of the platelet P2Y1 receptor . It inhibits ADP-induced aggregation of human platelets with an IC50 value of 0.95 nM . It also inhibits the upregulation of NTPDase1 by ATPγS .
Molecular Structure Analysis
The molecular formula of MRS 2500 tetraammonium salt is C13H30IN9O8P2 . The InChI string isInChI=1S/C13H18IN5O8P2.4H3N/c1-15-10-9-11 (18-12 (14)17-10)19 (5-16-9)7-2-8 (27-29 (23,24)25)13 (3-6 (7)13)4-26-28 (20,21)22;;;;/h5-8H,2-4H2,1H3, (H,15,17,18) (H2,20,21,22) (H2,23,24,25);4*1H3/t6-,7+,8+,13+;;;;/m1..../s1 . Physical And Chemical Properties Analysis
The molecular weight of MRS 2500 tetraammonium salt is 629.29 g/mol . It is soluble to 20 mM in water .- “2-Substitution of adenine nucleotide analogues containing a bicyclo [3.1.0]hexane ring system locked in a northern conformation: enhanced potency as P2Y 1 receptor antagonists” by Kim et al .
- “Stimulation of the P2Y1 receptor up-regulates nucleoside-triphosphate diphosphohydrolase-1 in human retinal pigment epithelial cells” by Lu et al .
Wissenschaftliche Forschungsanwendungen
Thermoelectric Materials and Applications : MRS is important for investigating thermoelectric materials, which are crucial in converting waste heat into electrical energy. This technology has potential applications in alternative energy technologies, biothermal batteries, optoelectronics, and power generation in space probes (Tritt & Subramanian, 2006).
Clinical Studies in Multiple Sclerosis : Proton MRS allows noninvasive characterization of chemical-pathologic changes in the brain, especially in multiple sclerosis (MS). It's useful for assessing neurodegeneration and chemical pathology in MS (de Stefano et al., 2007).
Myocardial Disease Research : MRS provides metabolic and biochemical information about cardiac muscle, applicable in the study of various heart diseases and conditions. It's a valuable research tool despite limitations in clinical practice due to low resolution and reproducibility (Hudsmith & Neubauer, 2009).
Cancer Diagnosis and Treatment : MRS has applications in cancer research, including the study of metabolic changes and tumor biomarkers. It's used in preclinical and clinical studies to enhance cancer diagnosis and treatment (Gillies & Morse, 2005).
Psychiatric Research : MRS is a non-invasive tool used in psychiatric research to detect neurobiological abnormalities in mental disorders. It has potential for differential diagnosis and monitoring illness progression (Frangou & Williams, 1996).
Eigenschaften
IUPAC Name |
azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18IN5O8P2.4H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);4*1H3/t6-,7+,8+,13+;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTFHHDVLNQSME-AVAGOIHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O.N.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O.N.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30IN9O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MRS 2500 tetraammonium salt | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)






